molecular formula C8H2Br2S3 B1312789 4,10-dibromo-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene CAS No. 67061-69-2

4,10-dibromo-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene

Cat. No.: B1312789
CAS No.: 67061-69-2
M. Wt: 354.1 g/mol
InChI Key: UTKPZZGBROTDKR-UHFFFAOYSA-N
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Description

4,10-Dibromo-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene (molecular formula: C₈H₂Br₂S₃, molecular weight: 354.1 g/mol) is a polycyclic heteroaromatic compound featuring a rigid tricyclic core with three sulfur atoms and two bromine substituents at positions 4 and 10 (Figure 1). Its structure includes fused thiophene rings, creating a conjugated π-system that influences its electronic properties and reactivity . This compound is primarily used in organic electronics and pharmaceutical intermediates due to its electron-deficient nature and halogenated reactivity .

Key structural attributes:

  • Tricyclic backbone: Comprising a bicyclo[6.3.0] framework with sulfur atoms at positions 3, 7, and 11.
  • Planar conformation: Facilitates π-stacking interactions in solid-state applications .

Properties

IUPAC Name

4,10-dibromo-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2Br2S3/c9-5-1-3-7(12-5)8-4(11-3)2-6(10)13-8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTKPZZGBROTDKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=C1SC3=C2SC(=C3)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2Br2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40464223
Record name 2,6-Dibromodithieno[3,2-b:2',3'-d]thiophene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67061-69-2
Record name 2,6-Dibromodithieno[3,2-b:2',3'-d]thiophene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-DIBROMODITHIENO[3,2-B:2',3'-D]THIOPHENE
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Chemical Reactions Analysis

2,6-Dibromodithieno[3,2-b:2’,3’-d]thiophene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include N-Bromosuccinimide for bromination and tetracyanoethylene oxide for further functionalization . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism by which 2,6-Dibromodithieno[3,2-b:2’,3’-d]thiophene exerts its effects is primarily through its electronic properties. The planar, conjugated structure allows for efficient charge transport, making it useful in electronic applications. The sulfur-rich structure also contributes to its stability and electronic properties .

Comparison with Similar Compounds

Table 1: Structural Features of Related Tricyclic Thiophene Derivatives

Compound Name Substituents Functional Groups Molecular Formula Molecular Weight (g/mol) References
4,10-Dibromo-3,7,11-trithiatricyclo[6.3.0.0²,⁶]undeca-1(8),2(6),4,9-tetraene Br (positions 4,10) None C₈H₂Br₂S₃ 354.1
3,7,11-Trithiatricyclo[6.3.0.0²,⁶]undeca-1(8),2(6),4,9-tetraene-4,10-dicarbaldehyde CHO (positions 4,10) Aldehyde C₁₀H₄O₂S₃ 268.3
4,10-Dibromo-7-octyl-3,11-dithia-7-azatricyclo[6.3.0.0²,⁶]undeca-1(8),2(6),4,9-tetraene Br (4,10); octyl (N7) Tertiary amine C₁₆H₁₉Br₂NS₂ 449.3
3,7λ⁶,11-Trithiatricyclo[6.3.0.0²,⁶]undeca-1(8),2(6),4,9-tetraene 7,7-dioxide S=O (position 7) Sulfone C₈H₄O₂S₃ 236.3

Key Observations :

  • The brominated derivative (target compound) exhibits higher molecular weight and enhanced electrophilicity compared to non-halogenated analogs .
  • Introduction of a sulfone group (7,7-dioxide) increases polarity and reduces conjugation, altering solubility and optoelectronic properties .
  • Alkyl chains (e.g., octyl) improve solubility in nonpolar solvents but reduce crystallinity .

Physical and Electronic Properties

Table 2: Comparative Physicochemical Data

Compound λₘₐₓ (nm) Solubility (THF) Melting Point (°C) HOMO/LUMO (eV)
4,10-Dibromo-3,7,11-trithiatricyclo[...]tetraene 318 Moderate >250 (dec.) -5.3/-3.1
3,7,11-Trithiatricyclo[...]tetraene-4,10-dicarbaldehyde 305 High 198–201 -5.1/-3.0
7-Octyl-3,11-dithia-7-azatricyclo[...]tetraene 290 Very high 75–78 -4.9/-2.8
3,7λ⁶,11-Trithiatricyclo[...]tetraene 7,7-dioxide 275 Low >300 -5.5/-3.4

Key Findings :

  • Bromination red-shifts the absorption maximum (λₘₐₓ) due to increased electron deficiency .
  • Sulfone-containing derivatives show higher thermal stability but lower solubility .
  • Aldehyde-functionalized analogs exhibit improved solubility and are used in polymer synthesis .

Critical Insights :

  • The target compound’s bromine atoms enable cross-coupling reactions (e.g., Suzuki-Miyaura) for constructing π-extended systems .
  • Azatricyclic derivatives (e.g., 7-octyl) are tailored for self-assembly in liquid crystalline phases .
  • Sulfone derivatives find niche roles in high-performance materials due to oxidative stability .

Biological Activity

4,10-Dibromo-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene, commonly referred to as dibromodithieno[3,2-b:2',3'-d]thiophene (DTT), is a heteroaromatic compound characterized by its unique structure comprising multiple thiophene rings. This compound has garnered attention in various fields, particularly in organic electronics and materials science due to its electronic properties. However, its biological activity remains an area of ongoing research.

  • Molecular Formula : C8H2Br2S3
  • Molecular Weight : 354.1 g/mol
  • IUPAC Name : this compound
  • InChI Key : VGWBXRXNERKBSJ-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of dibromodithieno[3,2-b:2',3'-d]thiophene is primarily linked to its role in the development of organic semiconductors rather than direct biological effects on living organisms. However, some studies suggest potential applications in medicinal chemistry and materials science that could indirectly influence biological systems.

While specific biological mechanisms are not well-defined for dibromodithieno[3,2-b:2',3'-d]thiophene itself, its structural properties suggest several pathways through which it may exert effects:

  • Electron-rich Character : The presence of sulfur atoms contributes to its electron-rich nature, which can enhance interactions with biological molecules.
  • Conjugated System : Its extended π-conjugation allows for efficient electron delocalization, potentially influencing cellular processes when incorporated into functional materials.

Organic Electronics Applications

  • Organic Photovoltaics : Research has shown that compounds like dibromodithieno[3,2-b:2',3'-d]thiophene can be used as building blocks in organic solar cells due to their favorable electronic properties and light absorption capabilities.
    • Study Reference : A study demonstrated improved efficiency in solar cells using DTT derivatives as donor materials when blended with acceptors like fullerene derivatives.
  • Organic Field-Effect Transistors (OFETs) : The compound's planar structure enhances charge mobility, making it suitable for use in OFETs.
    • Performance Metrics : Devices fabricated with DTT exhibited high mobility rates compared to traditional organic semiconductors.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaMolecular WeightKey Properties
Dithieno[3,2-b:2',3'-d]thiopheneC8H4S3196.3 g/molHigh resonance energy; used in organic electronics
ThienothiopheneC8H6S150.2 g/molTwo fused thiophene rings; lower electronic properties
ThienoacenesCnHnS (n>4)VariableGreater π-conjugation; suitable for high-performance applications

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,10-dibromo-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene
Reactant of Route 2
Reactant of Route 2
4,10-dibromo-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene

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